molecular formula C16H19N3O3 B2912708 N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide CAS No. 1235322-55-0

N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B2912708
CAS No.: 1235322-55-0
M. Wt: 301.346
InChI Key: NGUYTUURGDYPNJ-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative featuring a 3-methyl-substituted pyridazinone core linked via an acetamide group to a 4-methoxyphenethyl moiety. Pyridazinones are heterocyclic compounds known for diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and receptor modulation properties . The methoxyphenethyl group may enhance lipophilicity and influence target selectivity, while the methyl group on the pyridazinone core could stabilize the molecule’s conformation .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(3-methyl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-12-3-8-16(21)19(18-12)11-15(20)17-10-9-13-4-6-14(22-2)7-5-13/h3-8H,9-11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUYTUURGDYPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the core pyridazinone structure This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxyphenethyl group can be oxidized to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can be applied to the pyridazinone ring, potentially leading to the formation of amines.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be employed under various conditions.

Major Products Formed:

  • Oxidation: 4-Methoxyphenylacetic acid, 4-Methoxyphenylacetone.

  • Reduction: 4-Methoxyphenethylamine.

  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a potential inhibitor of specific enzymes.

Medicine: In the medical field, this compound could be explored for its therapeutic potential. Its structural similarity to other bioactive molecules may make it a candidate for drug development.

Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following compounds share structural similarities with the target molecule, differing in substituents on the pyridazinone core or acetamide side chain:

Compound Name Pyridazinone Substituents Acetamide Side Chain Key Biological Activity Reference
Target Compound : N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide 3-methyl 4-methoxyphenethyl Not explicitly reported N/A
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetamide (Compound 71) 3-methyl, 5-(3-methoxybenzyl) 4-bromophenyl FPR modulation, anti-inflammatory
N-(4-Iodophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide (8b) 3-methyl, 5-(4-methylthiobenzyl) 4-iodophenyl FPR modulation
2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetohydrazide (Compound I) 3-methyl, 4-(2-chlorobenzyl) Hydrazide group Anticonvulsant
PhX [(S)-2-(1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)-N-(4-methoxyphenethyl)acetamide] Pyrrolopyrazine-dione core (non-pyridazinone) 4-methoxyphenethyl Immune response modulation

Impact of Substituents on Activity and Properties

Pyridazinone Core Modifications: 3-Methyl Group: Present in the target compound and several analogues (e.g., Compounds 71, 8b), this group enhances metabolic stability by reducing oxidative degradation . Benzyl Groups: Substitutions like 5-(3-methoxybenzyl) (Compound 71) or 4-methylthiobenzyl (8b) introduce steric bulk and modulate lipophilicity, affecting membrane permeability .

Acetamide Side Chain Variations :

  • 4-Methoxyphenethyl : The target’s methoxy group donates electron density, increasing solubility compared to halogenated analogues (e.g., 4-bromo or 4-iodophenyl in Compounds 71, 8b) .
  • Aryl Halides (Br, I) : These groups enhance binding affinity to hydrophobic pockets in targets like formyl peptide receptors (FPRs) but may increase cytotoxicity .

Biological Activity Trends: FPR Modulation: Compounds with 4-bromo/iodophenyl acetamide groups (e.g., 8b, 71) show potent FPR activity, suggesting halogenated aryl groups are critical for receptor interaction . Anti-inflammatory Effects: Pyridazinones with 3-methyl and benzyl substituents (e.g., Compound 71) exhibit COX-2 inhibition, likely due to stabilized core interactions . Anticonvulsant Activity: Hydrazide derivatives (e.g., Compound I) demonstrate efficacy in seizure models, though the mechanism differs from acetamide-based compounds .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 71 8b PhX
Molecular Weight ~354 g/mol* 443.3 g/mol 481.3 g/mol 381.4 g/mol
logP (Predicted) ~2.5 3.8 4.2 2.1
Water Solubility Moderate Low Low High
Metabolic Stability High (3-methyl) Moderate Moderate Low (esterase-sensitive)

*Estimated based on structural formula.

Biological Activity

N-(4-methoxyphenethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C16_{16}H19_{19}N3_3O
  • Molecular Weight : 301.34 g/mol
  • CAS Number : 1235322-55-0

The structure includes a methoxyphenethyl group and a pyridazinone moiety, which are key to its biological properties. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.

The mechanism by which this compound may exert its effects is hypothesized to involve the modulation of cytochrome P450 enzymes, similar to other methoxy-substituted phenyl compounds. This modulation can lead to enhanced bioactivation of prodrugs or substrates that may have therapeutic effects against tumors .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyridazinone Moiety : Utilizing appropriate precursors to construct the pyridazinone structure.
  • Coupling Reaction : Employing methods such as palladium-catalyzed coupling to attach the methoxyphenethyl group to the pyridazinone core.
  • Purification and Characterization : Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the final product.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds provide insights into its potential applications:

Compound NameBiological ActivityReference
Isoflavone DerivativesAntitumor activity with GI50 < 1 µM in breast cancer cells
Pyridazinone AnaloguesModulation of CYP enzymes leading to enhanced drug efficacy

These findings underscore the relevance of structural characteristics in determining biological activity.

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